3-(4-Acetylphenyl)benzaldehyde
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Overview
Description
4’-Acetyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H12O2 It is a derivative of biphenyl, featuring both an acetyl group and a carbaldehyde group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Acetyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the Friedel-Crafts acylation of biphenyl derivatives. One common method is the reaction of 4’-hydroxyacetophenone with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through crystallization or distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 4’-Acetyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: 4’-Acetyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Acetyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
4’-Acetyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4’-Acetyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, modifying the activity of biomolecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-Acetylbiphenyl: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of a biphenyl structure, leading to different chemical properties and applications.
4-Phenylacetophenone:
Uniqueness: 4’-Acetyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both acetyl and carbaldehyde groups on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(4-acetylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUBMSOSSKBWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402925 |
Source
|
Record name | 3-(4-acetylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-38-8 |
Source
|
Record name | 3-(4-acetylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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